1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[2-(trifluoromethyl)benzoyl]piperazine
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Description
The compound belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group . The molecular formula of the compound is CHFN with an average mass of 390.326 Da .
Synthesis Analysis
The synthesis of similar compounds involves the use of readily available 3,6-dihydrazinyl-1,2,4,5-tetrazine and the corresponding aldehydes . The method is convenient and transition metal-free . Other synthetic approaches for the synthesis of triazolothiadiazine and its derivatives have also been compiled .Molecular Structure Analysis
The molecular structure of the compound is complex, with a five-membered triazole ring fused with a six-membered thiadiazine ring . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .Physical and Chemical Properties Analysis
The synthesized compounds show weak luminescent properties in MeCN solution with the highest quantum yields within 21–23%; they have an unexpected quasi-reversible electroreduction peak and exhibit ambipolar semiconductor properties with charge carrier mobilities ranging from 10 −4 to 10 −6 cm 2 V −1 s −1 .Mechanism of Action
Target of Action
Similar compounds in the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors .
Mode of Action
Triazole compounds, which are part of the compound’s structure, are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities . This suggests that the compound may interact with its targets through mechanisms such as competitive inhibition, allosteric modulation, or receptor agonism/antagonism.
Biochemical Pathways
Given the broad range of pharmacological activities associated with similar compounds , it can be inferred that the compound may affect multiple biochemical pathways. These could include pathways involved in cell proliferation, inflammation, oxidative stress, viral replication, and various enzymatic processes .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability, half-life, clearance rate, and potential for drug-drug interactions.
Result of Action
Based on the pharmacological activities of similar compounds , it can be inferred that the compound may have effects such as inhibition of cell proliferation (anticancer activity), reduction of inflammation (anti-inflammatory activity), neutralization of reactive oxygen species (antioxidant activity), inhibition of viral replication (antiviral activity), and modulation of enzymatic activity (enzyme inhibitory activity).
Future Directions
The future directions in the research of these compounds involve the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases . The focus is particularly on the structure–activity relationship of biologically important 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazines .
Properties
IUPAC Name |
[4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N6O/c21-20(22,23)15-4-2-1-3-14(15)19(30)28-11-9-27(10-12-28)17-8-7-16-24-25-18(13-5-6-13)29(16)26-17/h1-4,7-8,13H,5-6,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYSSCQYVOOJKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C3N2N=C(C=C3)N4CCN(CC4)C(=O)C5=CC=CC=C5C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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